Cas no 1568072-46-7 ((1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol)

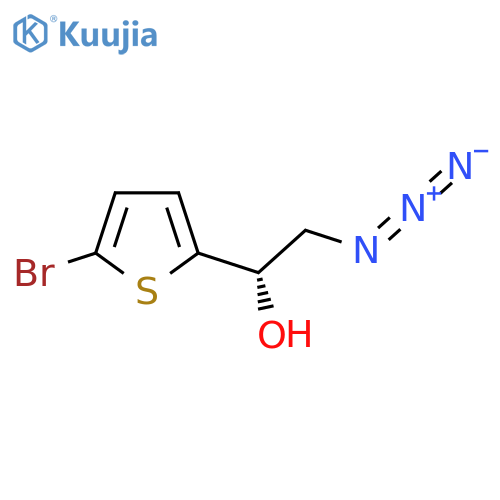

1568072-46-7 structure

商品名:(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol

CAS番号:1568072-46-7

MF:C6H6BrN3OS

メガワット:248.100338459015

MDL:MFCD25985091

CID:5245570

PubChem ID:83093526

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol

- (1S)-2-azido-1-(5-bromothiophen-2-yl)ethanol

-

- MDL: MFCD25985091

- インチ: 1S/C6H6BrN3OS/c7-6-2-1-5(12-6)4(11)3-9-10-8/h1-2,4,11H,3H2/t4-/m0/s1

- InChIKey: SJYXROMZLMOCMY-BYPYZUCNSA-N

- ほほえんだ: BrC1=CC=C([C@H](CN=[N+]=[N-])O)S1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 197

- トポロジー分子極性表面積: 62.8

- 疎水性パラメータ計算基準値(XlogP): 2.7

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-282680-0.5g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 0.5g |

$809.0 | 2023-09-09 | ||

| Enamine | EN300-282680-5.0g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 5g |

$2858.0 | 2023-06-03 | ||

| Enamine | EN300-282680-1g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 1g |

$842.0 | 2023-09-09 | ||

| Enamine | EN300-282680-0.1g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 0.1g |

$741.0 | 2023-09-09 | ||

| Enamine | EN300-282680-2.5g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 2.5g |

$1650.0 | 2023-09-09 | ||

| Enamine | EN300-282680-10.0g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 10g |

$4236.0 | 2023-06-03 | ||

| Enamine | EN300-282680-0.05g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 0.05g |

$707.0 | 2023-09-09 | ||

| Enamine | EN300-282680-1.0g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 1g |

$986.0 | 2023-06-03 | ||

| Enamine | EN300-282680-0.25g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 0.25g |

$774.0 | 2023-09-09 | ||

| Enamine | EN300-282680-5g |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol |

1568072-46-7 | 5g |

$2443.0 | 2023-09-09 |

(1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol 関連文献

-

1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

1568072-46-7 ((1S)-2-azido-1-(5-bromothiophen-2-yl)ethan-1-ol) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量